2-(Chloromethyl)indolizine-1-carbonitrile
Overview
Description
Preparation Methods
The synthesis of 2-(Chloromethyl)indolizine-1-carbonitrile typically involves the reaction of indolizine derivatives with chloromethylating agents under controlled conditions. One common method includes the use of chloromethyl methyl ether in the presence of a Lewis acid catalyst . The reaction is carried out at a temperature range of 0-5°C to ensure the selective formation of the desired product . Industrial production methods may involve similar synthetic routes but are optimized for larger scale production, ensuring higher yields and purity .
Chemical Reactions Analysis
2-(Chloromethyl)indolizine-1-carbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with nucleophiles such as amines, thiols, or alcohols under basic conditions.
Oxidation Reactions: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carbonyl compounds.
Reduction Reactions: Reduction of the nitrile group can be achieved using reducing agents such as lithium aluminum hydride, leading to the formation of primary amines.
Scientific Research Applications
2-(Chloromethyl)indolizine-1-carbonitrile is utilized in various scientific research applications:
Mechanism of Action
The mechanism of action of 2-(Chloromethyl)indolizine-1-carbonitrile involves its ability to act as an electrophile, reacting with nucleophiles such as amino acids, peptides, and proteins. This reactivity is primarily due to the presence of the chloromethyl group, which can form covalent bonds with nucleophilic sites in biological molecules . The compound’s interactions with molecular targets and pathways are studied to understand its potential effects and applications in various fields .
Comparison with Similar Compounds
2-(Chloromethyl)indolizine-1-carbonitrile can be compared with other similar compounds such as:
2-(Bromomethyl)indolizine-1-carbonitrile: Similar in structure but with a bromine atom instead of chlorine, leading to different reactivity and applications.
2-(Hydroxymethyl)indolizine-1-carbonitrile:
2-(Methyl)indolizine-1-carbonitrile: Lacks the halogen atom, resulting in different reactivity and applications in synthesis.
The uniqueness of this compound lies in its specific reactivity due to the presence of the chloromethyl group, making it a valuable compound in various research and industrial applications .
Properties
IUPAC Name |
2-(chloromethyl)indolizine-1-carbonitrile | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClN2/c11-5-8-7-13-4-2-1-3-10(13)9(8)6-12/h1-4,7H,5H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QJEGZGGXGQIJLS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=CN2C=C1)CCl)C#N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClN2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00368556 | |
Record name | 2-(chloromethyl)indolizine-1-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00368556 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.63 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
731821-82-2 | |
Record name | 2-(chloromethyl)indolizine-1-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00368556 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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